Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound featuring a unique combination of thienyl, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate typically involves multi-step reactions. One common approach includes the formation of the thienyl and triazolo rings followed by their fusion with the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolo-pyrimidine scaffold and are investigated for their potential as CDK2 inhibitors.
Thiazole derivatives: These compounds contain a thienyl ring and are known for their diverse biological activities.
Uniqueness
Ethyl 2-(4-bromo-2-thienyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11BrN4O2S2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
ethyl 4-(4-bromothiophen-2-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C15H11BrN4O2S2/c1-3-22-15(21)11-7(2)10-13-18-12(9-4-8(16)5-23-9)19-20(13)6-17-14(10)24-11/h4-6H,3H2,1-2H3 |
InChI Key |
SFWYOQWMPASTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC(=CS4)Br)C |
Origin of Product |
United States |
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